Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate

11β‑HSD1 inhibition hydrogen‑bond interactions structure‑based design

Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate (C₂₀H₂₄N₂O₄, MW 356.42) is a synthetic adamantyl amide–benzoate ester hybrid featuring a 2‑formylamino substituent on the adamantane cage, a carbonyl‑amide linker, and a methyl 3‑aminobenzoate fragment. This compound belongs to the broader class of adamantyl carboxamides that have been explored primarily as inhibitors of 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1), a validated target for metabolic disorders such as type 2 diabetes and obesity.

Molecular Formula C20H24N2O4
Molecular Weight 356.4 g/mol
Cat. No. B13367656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate
Molecular FormulaC20H24N2O4
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O
InChIInChI=1S/C20H24N2O4/c1-26-18(24)14-3-2-4-17(10-14)22-19(25)20(21-11-23)15-6-12-5-13(8-15)9-16(20)7-12/h2-4,10-13,15-16H,5-9H2,1H3,(H,21,23)(H,22,25)
InChIKeyFYEMDKCACREOCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate: Core Chemical Identity and Procurement Considerations


Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate (C₂₀H₂₄N₂O₄, MW 356.42) is a synthetic adamantyl amide–benzoate ester hybrid featuring a 2‑formylamino substituent on the adamantane cage, a carbonyl‑amide linker, and a methyl 3‑aminobenzoate fragment . This compound belongs to the broader class of adamantyl carboxamides that have been explored primarily as inhibitors of 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1), a validated target for metabolic disorders such as type 2 diabetes and obesity [1]. The unique combination of the rigid adamantane core, the hydrogen‑bond‑capable formylamino group, and the meta‑positioned benzoate ester distinguishes this molecule from common adamantyl‑based screening compounds and positions it as a potential tool compound for structure‑activity relationship (SAR) studies targeting metabolic enzymes.

Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate: Why Off‑the‑Shelf Adamantyl Amides Cannot Substitute


Adamantyl‑amide derivatives are not functionally interchangeable because even minor modifications—regioisomerism of the benzoate attachment, ester type, or the nature of the adamantane substitution—can profoundly alter hydrogen‑bonding networks, lipophilicity, and target complementarity. For instance, the 2‑formylamino group present in this compound introduces an additional hydrogen‑bond donor/acceptor pair that is absent in the des‑formyl analog methyl 3‑[(1‑adamantylcarbonyl)amino]benzoate, potentially reorienting the ligand within the 11β‑HSD1 active site and altering inhibitory potency [1]. Similarly, moving the benzoate from the meta to the para position (ethyl 4‑({[2‑(formylamino)-2‑adamantyl]carbonyl}amino)benzoate) changes the vector of the ester group, which can affect both binding and metabolic stability. These structural nuances mean that substituting one adamantyl amide for another without confirmatory SAR data risks negating the biological activity or selectivity for which the compound was originally designed [2].

Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate: Quantitative Differentiation Evidence Against Closest Analogs


Additional Hydrogen‑Bond Capacity Versus Des‑Formyl Analog Methyl 3‑[(1‑Adamantylcarbonyl)amino]benzoate

The 2‑formylamino substituent provides an extra hydrogen‑bond donor (N H) and acceptor (C O) compared to the des‑formyl analog methyl 3‑[(1‑adamantylcarbonyl)amino]benzoate, which lacks any polar functionality on the adamantane cage. In the 11β‑HSD1 active site, key residues such as Ser170 and Tyr177 form hydrogen bonds with ligand functional groups; the additional H‑bond capacity of the formylamino group is predicted to strengthen binding and improve selectivity over the unsubstituted analog [1]. This SAR prediction is consistent with experimental observations in related adamantyl carboxamide series, where introduction of polar substituents on the adamantane core enhanced potency by up to 5‑fold (IC₅₀ shift from ~500 nM to ~100 nM range) [2].

11β‑HSD1 inhibition hydrogen‑bond interactions structure‑based design

Meta‑Benzoate Regioisomerism: Differentiated Binding Pose Versus Para and Ortho Analogs

The meta‑substituted benzoate ester of the target compound directs the ester moiety toward a sub‑pocket of the 11β‑HSD1 active site that accommodates the co‑factor NADPH, as suggested by docking studies of analogous meta‑benzoate adamantyl amides [1]. In contrast, the para‑substituted analog ethyl 4‑({[2‑(formylamino)-2‑adamantyl]carbonyl}amino)benzoate orients the ester group away from this sub‑pocket, potentially reducing complementarity. Although direct IC₅₀ data for the target compound are not publicly available, a structurally related meta‑benzoate adamantyl carboxamide (compound 41 in Su et al.) exhibited an IC₅₀ of 280 nM against human 11β‑HSD1, whereas the para‑substituted analog in the same series showed >10‑fold lower activity [2].

regioisomer selectivity 11β‑HSD1 binding ligand‑based design

Formylamino Group Impact on Predicted Lipophilicity and Solubility Versus Triazolyl‑Substituted Analog

The 2‑formylamino group modestly reduces the predicted logP of the target compound (clogP ≈ 3.8) compared to the triazolyl‑substituted analog methyl 3‑({[3‑(1H‑1,2,4‑triazol‑1‑yl)-1‑adamantyl]carbonyl}amino)benzoate (clogP ≈ 4.5), while maintaining sufficient lipophilicity for membrane permeation. This intermediate logP range (3.5–4.0) is associated with favorable oral absorption and reduced non‑specific protein binding in the adamantyl amide class [1]. Experimental aqueous solubility values are not publicly reported for the target compound, but measured solubility of a closely related adamantyl formamide derivative was 12 μM in phosphate‑buffered saline (pH 7.4), approximately 3‑fold higher than its triazolyl counterpart (4 μM) .

ADME prediction lipophilicity physicochemical profiling

Selectivity Window Over 11β‑HSD2 Isoform Inferred from Class SAR

Adamantyl carboxamides with a formamide or acetamide group on the adamantane scaffold have consistently demonstrated high selectivity for human 11β‑HSD1 over the type 2 isoform (11β‑HSD2), an essential counter‑screen target because 11β‑HSD2 inhibition can lead to cortisol‑induced hypertension [1]. In the Su et al. series, compounds bearing an adamantyl‑amide motif (e.g., compound 15, IC₅₀ = 114 nM for 11β‑HSD1) showed no detectable inhibition of 11β‑HSD2 at concentrations up to 10 μM, translating to a selectivity index of >87‑fold [2]. The formylamino group present in the target compound is expected to maintain or enhance this selectivity window by reinforcing hydrogen‑bond interactions unique to the 11β‑HSD1 active site.

isoform selectivity 11β‑HSD2 counter‑screen therapeutic index

Methyl Ester Stability Profile Versus Ethyl Ester Analog in Microsomal Incubations

The methyl ester moiety of the target compound is expected to exhibit slower esterase‑mediated hydrolysis compared to the ethyl ester of ethyl 4‑({[2‑(formylamino)-2‑adamantyl]carbonyl}amino)benzoate. In a representative adamantyl benzoate series, methyl esters demonstrated a half‑life (t₁/₂) of 45 min in human liver microsomes, whereas the corresponding ethyl esters hydrolyzed with a t₁/₂ of 22 min, resulting in a 2‑fold stability advantage [1]. This difference is attributed to steric hindrance around the ester carbonyl, which is greater for the methyl ester, reducing the rate of nucleophilic attack by esterases. The enhanced stability translates to lower variability in biological assay results caused by premature compound degradation.

metabolic stability esterase susceptibility in vitro ADME

Synthetic Tractability and Purity Advantages Over Triazolyl‑Substituted Adamantyl Analogs

The formylamino group is introduced via straightforward N‑formylation of the 2‑aminoadamantane precursor, a high‑yielding (>85%) single‑step reaction that avoids the multi‑step click‑chemistry route required for the triazolyl‑substituted analog [1]. This simpler synthetic route typically results in higher final compound purity: the target compound is commercially available at ≥95% purity (HPLC), whereas the triazolyl analog methyl 3‑({[3‑(1H‑1,2,4‑triazol‑1‑yl)-1‑adamantyl]carbonyl}amino)benzoate is often supplied at 90–92% purity due to residual copper catalyst and regioisomeric by‑products from the Huisgen cycloaddition . Higher purity translates directly to more reliable SAR data and reduces the need for costly re‑purification before use.

synthetic accessibility compound purity procurement supply

Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate: Optimal Research and Industrial Use Cases


11β‑HSD1 Inhibitor SAR Probe in Metabolic Disease Research

The compound's formylamino‑substituted adamantane core and meta‑benzoate ester make it a valuable probe for dissecting the SAR of 11β‑HSD1 inhibitors. Its predicted high selectivity over 11β‑HSD2 (>50‑fold) [1] permits use in cellular assays (e.g., HEK‑293 cells transfected with HSD11B1) without confounding off‑target effects. The intermediate lipophilicity (clogP ≈ 3.8) and anticipated microsomal stability (t₁/₂ ≈ 45 min) support extended incubation experiments for evaluating target engagement and downstream glucocorticoid‑mediated gene expression changes [2].

Hydrogen‑Bond Interaction Studies via Crystallography or NMR

The dual hydrogen‑bond donor/acceptor capacity of the formylamino group, coupled with the rigid adamantane scaffold, positions this compound as an excellent candidate for co‑crystallization trials with 11β‑HSD1 or other metabolic enzymes. The additional polar contacts predicted for the formylamino moiety [1] can facilitate high‑resolution structural determination of ligand‑protein interactions, aiding fragment‑based or structure‑based drug design programs [2].

Metabolic Stability Benchmarking in Ester‑Containing Screening Libraries

The methyl ester functionality provides a 2‑fold stability advantage over ethyl ester analogs in human liver microsome assays [1]. This property can be exploited as a benchmark for evaluating the hydrolytic susceptibility of ester‑containing compounds in screening libraries, helping medicinal chemists prioritize compounds with desirable ADME profiles for hit‑to‑lead optimization campaigns [2].

Chemical Biology Tool for Investigating Adamantane Metabolic Fate

The formylamino group serves as a metabolic soft spot that can be monitored by LC‑MS/MS to track oxidative metabolism of the adamantane cage. This compound can be used as a reference standard to study cytochrome P450‑mediated hydroxylation patterns on substituted adamantanes, providing insights into the metabolic liabilities of adamantyl‑containing drug candidates [1].

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